molecular formula C27H27N3O7 B1147363 6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one CAS No. 126128-41-4

6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one

Cat. No.: B1147363
CAS No.: 126128-41-4
M. Wt: 505.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimido[4,5-c][1,2]oxazin-7-one core linked to a deoxyribofuranosyl moiety, further modified with p-toluoyl groups. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimido[4,5-c][1,2]oxazin-7-one core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the deoxyribofuranosyl moiety: This step often involves glycosylation reactions, where the sugar moiety is introduced using glycosyl donors and suitable catalysts.

    Introduction of p-toluoyl groups: The final modification involves acylation reactions, where p-toluoyl chloride is used in the presence of a base to introduce the toluoyl groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a larger scale.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

    Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The p-toluoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one: shares structural similarities with other nucleoside analogs and pyrimidine derivatives.

    Other nucleoside analogs: Such as 5-fluorouracil and cytarabine, which are used in chemotherapy.

Uniqueness

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(2R,3S,5R)-3-(4-methylbenzoyl)oxy-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-6-yl)oxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O7/c1-16-3-7-18(8-4-16)25(31)34-15-22-21(37-26(32)19-9-5-17(2)6-10-19)13-23(36-22)30-14-20-11-12-35-29-24(20)28-27(30)33/h3-10,14,21-23H,11-13,15H2,1-2H3,(H,28,29,33)/t21-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFWOLICWVOUAF-YTFSRNRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C4CCONC4=NC3=O)OC(=O)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C4CCONC4=NC3=O)OC(=O)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.